Cas no 149505-91-9 (Methyl 3-(4-cyanophenyl)benzoate)

Methyl 3-(4-cyanophenyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 4-cyanophenyl group at the 3-position. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring aromatic and nitrile functionalities. The compound exhibits stability under standard storage conditions and demonstrates compatibility with common organic solvents, facilitating its use in multi-step reactions. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for structure-activity relationship studies. The presence of both ester and nitrile groups offers distinct reactivity profiles for further functionalization.
Methyl 3-(4-cyanophenyl)benzoate structure
149505-91-9 structure
Product Name:Methyl 3-(4-cyanophenyl)benzoate
CAS No:149505-91-9
MF:C15H11NO2
MW:237.253343820572
MDL:MFCD06801764
CID:1037711
PubChem ID:4672595
Update Time:2025-06-11

Methyl 3-(4-cyanophenyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate
    • AKOS BAR-0321
    • Methyl 3-(4-cyanophenyl)benzoate
    • METHYL 4'-CYANO[1,1'-BIPHENYL]-3-CARBOXYLATE
    • Methyl 4''-cyano-[1,1''-biphenyl]-3-carboxylate
    • Methyl4'-cyano-[1,1'-biphenyl]-3-carboxylate
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-cyano-, methyl ester
    • METHYL 4/'-CYANO[1,1/'-BIPHENYL]-3-CARBOXYLATE
    • ZFA50591
    • MFCD06801764
    • SCHEMBL7825418
    • BS-21509
    • DTXSID10405426
    • 149505-91-9
    • AKOS004113752
    • MDL: MFCD06801764
    • Inchi: 1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3
    • InChI Key: NSCAOHCIPFFOIV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC(=C1)C1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 237.078978594g/mol
  • Monoisotopic Mass: 237.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 50.1Ų

Methyl 3-(4-cyanophenyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019123108-25g
Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate
149505-91-9 95%
25g
576.71 USD 2021-06-16
TRC
M338148-100mg
Methyl 3-(4-cyanophenyl)benzoate
149505-91-9
100mg
$64.00 2023-05-17
TRC
M338148-250mg
Methyl 3-(4-cyanophenyl)benzoate
149505-91-9
250mg
$69.00 2023-05-17
TRC
M338148-500mg
Methyl 3-(4-cyanophenyl)benzoate
149505-91-9
500mg
$92.00 2023-05-17
TRC
M338148-1g
Methyl 3-(4-cyanophenyl)benzoate
149505-91-9
1g
$133.00 2023-05-17
abcr
AB310478-1 g
Methyl 3-(4-cyanophenyl)benzoate; 98%
149505-91-9
1g
€144.00 2023-04-26
abcr
AB310478-1g
Methyl 3-(4-cyanophenyl)benzoate, 98%; .
149505-91-9 98%
1g
€144.00 2024-06-08
A2B Chem LLC
AA74655-1g
Methyl 3-(4-cyanophenyl)benzoate
149505-91-9 98%
1g
$75.00 2024-04-20
A2B Chem LLC
AA74655-5g
Methyl 3-(4-cyanophenyl)benzoate
149505-91-9 98%
5g
$209.00 2024-04-20
Ambeed
A340640-25g
Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate
149505-91-9 98%
25g
$616.0 2024-04-23

Methyl 3-(4-cyanophenyl)benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:149505-91-9)Methyl 3-(4-cyanophenyl)benzoate
Order Number:A1175946
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:32
Price ($):554.0
Email:sales@amadischem.com

Additional information on Methyl 3-(4-cyanophenyl)benzoate

Methyl 3-(4-cyanophenyl)benzoate: An Overview of a Versatile Compound (CAS No. 149505-91-9)

Methyl 3-(4-cyanophenyl)benzoate (CAS No. 149505-91-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring system and the presence of a cyano group, which imparts specific chemical and physical properties that make it a valuable intermediate in the development of novel compounds.

The chemical structure of Methyl 3-(4-cyanophenyl)benzoate consists of a benzene ring substituted with a cyano group at the para position and a benzoate ester group at the meta position. This arrangement provides the compound with high stability and reactivity, making it an attractive candidate for various chemical reactions. The cyano group, in particular, is known for its ability to participate in nucleophilic addition reactions, which can be leveraged to synthesize more complex molecules.

In the pharmaceutical industry, Methyl 3-(4-cyanophenyl)benzoate has been explored as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have highlighted its potential as a building block for the development of anti-inflammatory agents, anticancer drugs, and other bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a novel class of selective COX-2 inhibitors, which are known for their anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs.

Moreover, Methyl 3-(4-cyanophenyl)benzoate has shown promise in materials science due to its ability to form stable polymers and copolymers. The cyano group can undergo polymerization reactions under controlled conditions, leading to the formation of polymers with unique mechanical and thermal properties. These polymers have potential applications in areas such as coatings, adhesives, and electronic materials. A recent study published in Macromolecules demonstrated the synthesis of poly(methyl 3-(4-cyanophenyl)benzoate) via ring-opening polymerization, resulting in polymers with high thermal stability and excellent mechanical strength.

The versatility of Methyl 3-(4-cyanophenyl)benzoate extends to its use as a ligand in coordination chemistry. The cyano group can coordinate with various metal ions to form stable complexes, which have applications in catalysis and materials science. For example, a study published in Inorganic Chemistry reported the synthesis of metal complexes using this compound as a ligand. These complexes exhibited high catalytic activity in hydrogenation reactions and were found to be effective catalysts for the selective reduction of nitroarenes to anilines.

In addition to its synthetic utility, Methyl 3-(4-cyanophenyl)benzoate has been investigated for its biological activity. Preliminary studies have shown that this compound exhibits moderate cytotoxic activity against certain cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed significant antiproliferative effects on human breast cancer cells (MCF-7). While further research is needed to fully understand its mechanism of action and potential therapeutic applications, these findings suggest that Methyl 3-(4-cyanophenyl)benzoate could serve as a lead compound for the development of new anticancer agents.

The synthesis of Methyl 3-(4-cyanophenyl)benzoate can be achieved through several routes, depending on the desired purity and scale of production. One common method involves the esterification of 3-(4-cyanophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity product with good yield. Another approach involves the coupling reaction between methyl benzoate and 4-cyanobenzeneboronic acid using palladium catalysis under mild conditions.

The physical properties of Methyl 3-(4-cyanophenyl)benzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification methods.

In conclusion, Methyl 3-(4-cyanophenyl)benzoate (CAS No. 149505-91-9) is a versatile compound with significant potential across multiple fields. Its unique chemical structure and reactivity make it an attractive intermediate for drug discovery, materials science, and coordination chemistry. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149505-91-9)Methyl 3-(4-cyanophenyl)benzoate
A1175946
Purity:99%
Quantity:25g
Price ($):554.0
Email